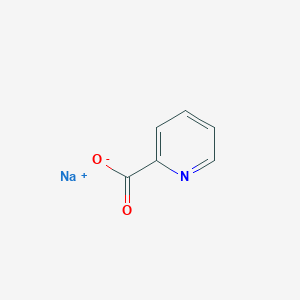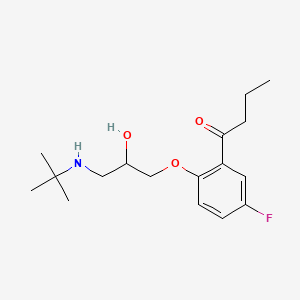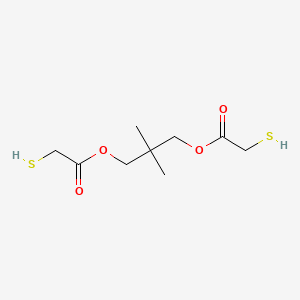
SANTALOL
説明
サンタロールは、特に熱帯樹木Santalum albumの心材から得られるサンダルウッドの精油に多く含まれるセスキテルペンアルコールです。この化合物は、α-サンタロールとβ-サンタロールの2つの主要な異性体形で存在します。 これらの異性体は、香料や伝統医学で高く評価されているサンダルウッドオイルの独特の香りを生み出しています .
2. 製法
合成経路と反応条件: サンタロールの合成の初期の試みは、収率が低く、立体化学が不正確でした。 1970年代に大きな進歩がありました。たとえば、ハーバード大学のElias J. Coreyとその研究チームは、α-サンタロールの合成経路を2つ開発しました。1つの方法は、三環式構造のアルデヒド誘導体から出発し、Wittig反応を改変して側鎖の二重結合を形成するものでした。もう1つの方法は、リチウム化プロピンに結合させた三環式臭化物から出発しました。 三重結合をオレフィンに還元し、その後官能基を修飾すると、α-サンタロールが良好な収率で得られました .
工業的生産方法: サンタロールの工業的生産は、生化学プロセスを含むように進化してきました。たとえば、BASFの子会社であるIsobionicsは、Rhodobacter sphaeroides菌を使用してトウモロコシデンプン由来の糖を発酵させる方法を開発しました。 このプロセスは、α-サンタロールとβ-サンタロールを自然界における発生比率と同様の比率で生成するため、従来の抽出方法に比べて費用対効果の高い持続可能な代替手段となっています .
準備方法
Synthetic Routes and Reaction Conditions: Early attempts at synthesizing santalol were met with low yields and imprecise stereochemistry. significant advancements were made in the 1970s. For instance, Elias J. Corey and his team at Harvard University developed two synthetic routes for alpha-santalol. One method involved a modified Wittig reaction to form the double bond in the side chain, starting from an aldehyde derivative of the tricyclic structure. Another method started with a tricyclic bromide, which was attached to a lithiated propyne. After reducing the triple bond to an olefin and subsequent functional group modifications, alpha-santalol was obtained in good yield .
Industrial Production Methods: The industrial production of this compound has evolved to include biochemical processes. For example, Isobionics, a subsidiary of BASF, developed a method using the bacterium Rhodobacter sphaeroides to ferment cornstarch-derived sugars. This process produces alpha- and beta-santalol in ratios similar to their natural occurrence, making it a cost-effective and sustainable alternative to traditional extraction methods .
化学反応の分析
反応の種類: サンタロールは、酸化、還元、置換などのさまざまな化学反応を受けます。
一般的な試薬と条件:
酸化: サンタロールは、過マンガン酸カリウムや三酸化クロムなどの試薬を用いて酸化することができ、サンタロンが生成されます。
還元: サンタロールの還元は、パラジウム触媒の存在下で水素ガスを用いて行うことができ、サンタランに変換されます。
置換: サンタロールは、光または触媒の存在下でハロゲンと置換反応を起こし、ハロゲン化誘導体を形成します。
主な生成物:
酸化: サンタロン
還元: サンタラン
置換: ハロゲン化サンタロール誘導体.
科学的研究の応用
作用機序
サンタロールは、さまざまな分子標的と経路を通じてその効果を発揮します。
抗がん作用: α-サンタロールは、カスパーゼ-3やカスパーゼ-8などのアポトーシス促進タンパク質を活性化することで、癌細胞のアポトーシス(プログラムされた細胞死)を誘導します。
抗炎症作用: サンタロールは、シクロオキシゲナーゼなどの炎症性サイトカインや酵素の産生を阻害することで、炎症を抑制します.
類似化合物との比較
特性
IUPAC Name |
(E)-2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-11(10-16)5-4-8-15(3)12(2)13-6-7-14(15)9-13/h5,13-14,16H,2,4,6-10H2,1,3H3/b11-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYKYCDSGQGTRJ-VZUCSPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1(C2CCC(C2)C1=C)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CCC1(C2CCC(C2)C1=C)C)/CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Almost colourless, viscous liquid; Very rich, warm-woody, sweet, tenacious odour. | |
| Record name | Santalol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Santalol (alpha & beta) | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/917/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in oils; poorly soluble in propylene glycol and glycerin., Miscible at room temperature (in ethanol) | |
| Record name | Santalol (alpha & beta) | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/917/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.965-0.975 | |
| Record name | Santalol (alpha & beta) | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/917/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
11031-45-1 | |
| Record name | Santalol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Santalol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.136 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















